molecular formula C13H10O3 B11890685 4-Methoxynaphthalene-1,3-dicarbaldehyde CAS No. 668465-58-5

4-Methoxynaphthalene-1,3-dicarbaldehyde

Cat. No.: B11890685
CAS No.: 668465-58-5
M. Wt: 214.22 g/mol
InChI Key: JRXOPKHIMKLYJC-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃ It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions, and a methoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynaphthalene-1,3-dicarbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 4-methoxynaphthalene using Vilsmeier-Haack reaction, which employs a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Methoxynaphthalene-1,3-dicarboxylic acid.

    Reduction: 4-Methoxynaphthalene-1,3-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1,3-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other naphthalene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

668465-58-5

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4-methoxynaphthalene-1,3-dicarbaldehyde

InChI

InChI=1S/C13H10O3/c1-16-13-10(8-15)6-9(7-14)11-4-2-3-5-12(11)13/h2-8H,1H3

InChI Key

JRXOPKHIMKLYJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)C=O

Origin of Product

United States

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